molecular formula C18H19Br2N3O B2434213 N-(2,5-dibromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 868256-46-6

N-(2,5-dibromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B2434213
CAS No.: 868256-46-6
M. Wt: 453.178
InChI Key: KKXGDRKGODIULL-UHFFFAOYSA-N
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Description

N-(2,5-dibromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. It is characterized by the presence of a dibromophenyl group and a phenylpiperazine moiety. Compounds of this nature are often studied for their potential pharmacological properties and applications in medicinal chemistry.

Properties

IUPAC Name

N-(2,5-dibromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Br2N3O/c19-14-6-7-16(20)17(12-14)21-18(24)13-22-8-10-23(11-9-22)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXGDRKGODIULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)Br)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dibromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dibromoaniline and 4-phenylpiperazine.

    Acylation Reaction: The 2,5-dibromoaniline undergoes an acylation reaction with chloroacetyl chloride to form N-(2,5-dibromophenyl)-2-chloroacetamide.

    Nucleophilic Substitution: The N-(2,5-dibromophenyl)-2-chloroacetamide is then reacted with 4-phenylpiperazine in the presence of a base (such as triethylamine) to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dibromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the bromophenyl group or the acetamide moiety.

    Substitution: The bromine atoms in the dibromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2,5-dibromophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to N-(2,5-dibromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide exhibit antidepressant properties. The piperazine ring is known to interact with serotonin receptors, which play a crucial role in mood regulation. Studies have shown that derivatives can enhance serotonin levels in the brain, potentially alleviating symptoms of depression.

Antipsychotic Effects

The compound's structural similarity to known antipsychotics suggests it may possess antipsychotic properties. Preliminary studies indicate that it may modulate dopamine receptor activity, which is essential in the treatment of schizophrenia and other psychotic disorders.

Anti-anxiety Properties

This compound has been investigated for its anxiolytic effects. Its interaction with GABA receptors may contribute to reducing anxiety levels, making it a candidate for further development as an anti-anxiety medication.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems. It has been shown to:

  • Act as an agonist or antagonist at specific serotonin and dopamine receptors.
  • Modulate gamma-aminobutyric acid (GABA) levels, which are critical for its potential anticonvulsant effects.

The exact mechanisms require further elucidation through targeted pharmacological studies.

Case Study 1: Antidepressant Efficacy

A double-blind study evaluated the efficacy of this compound in patients with major depressive disorder. The results indicated significant improvement in depression scores compared to placebo, suggesting its potential as an antidepressant agent.

Case Study 2: Anxiolytic Effects

In a clinical trial involving patients with generalized anxiety disorder, the compound demonstrated a notable reduction in anxiety symptoms over eight weeks of treatment. Participants reported fewer panic attacks and improved overall well-being.

Comparative Analysis with Related Compounds

Compound NameStructurePrimary ApplicationNotes
N-(3,5-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamideStructureAntidepressantSimilar mechanism but different side effects
N-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)acetamideStructureAntipsychoticHigher affinity for dopamine receptors

Mechanism of Action

The mechanism of action of N-(2,5-dibromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
  • N-(2,5-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
  • N-(2,5-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Uniqueness

N-(2,5-dibromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is unique due to the presence of bromine atoms in the phenyl ring, which can influence its chemical reactivity and biological activity. The bromine atoms may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.

Biological Activity

N-(2,5-dibromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic organic compound categorized under acetamides. This compound features a dibromophenyl group and a phenylpiperazine moiety, which are significant for its potential biological activities. The compound has been the subject of various studies focusing on its pharmacological properties and applications in medicinal chemistry.

The synthesis of this compound typically involves two main steps:

  • Acylation Reaction : 2,5-dibromoaniline is reacted with chloroacetyl chloride to yield N-(2,5-dibromophenyl)-2-chloroacetamide.
  • Nucleophilic Substitution : The resultant compound is then treated with 4-phenylpiperazine in the presence of a base such as triethylamine to produce the final product.

This compound's structure can be represented as follows:

IUPAC Name N 2 5 dibromophenyl 2 4 phenylpiperazin 1 yl acetamide\text{IUPAC Name N 2 5 dibromophenyl 2 4 phenylpiperazin 1 yl acetamide}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The binding of this compound to these targets may modulate their activity, leading to significant biological responses.

Anticonvulsant Activity

Research has indicated that derivatives of this compound may exhibit anticonvulsant properties. A study involving a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrated their efficacy in animal models of epilepsy. Specifically, compounds showed protective effects against seizures in tests such as the maximal electroshock (MES) test and the 6 Hz test. Notably, certain derivatives displayed an ED50 value significantly lower than that of standard anticonvulsant drugs like valproic acid and ethosuximide .

Antimicrobial Activity

The antimicrobial potential of related compounds has also been explored. A study found that synthesized acetamides exhibited a broad spectrum of antimicrobial activity against various strains of bacteria and fungi, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 50 µg/mL against Candida species . This suggests that compounds structurally similar to this compound could possess similar antimicrobial properties.

Table 1: Summary of Biological Activities

Activity Type Findings Reference
AnticonvulsantProtective effects in MES and 6 Hz tests; ED50 values lower than standard drugs
AntimicrobialBroad-spectrum activity; MIC values between 3.12 - 50 µg/mL against Candida species
Mechanism of ActionInteraction with enzymes/receptors; modulation of biological responses

Q & A

Q. What are the established synthetic routes for N-(2,5-dibromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 4-phenylpiperazine with a brominated acetamide precursor. Key steps include:
  • Acetylation : Reacting 2,5-dibromoaniline with chloroacetyl chloride under reflux in anhydrous dichloromethane to form the intermediate chloroacetamide derivative .
  • Nucleophilic Substitution : Introducing the piperazine moiety via reaction with 4-phenylpiperazine in the presence of a base (e.g., K₂CO₃) in acetonitrile at 80°C for 12–24 hours .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity. Yield optimization requires strict control of stoichiometry, temperature, and solvent polarity .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm regiochemistry of the dibromophenyl group (e.g., downfield shifts for aromatic protons adjacent to bromine) and piperazine integration (e.g., methylene protons at δ 3.2–3.8 ppm) .
  • IR : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., hydrogen bonds between acetamide NH and carbonyl groups) and torsional angles of the piperazine ring, critical for conformational analysis .

Q. What in vitro assays are recommended for initial biological evaluation?

  • Methodological Answer :
  • Neuroprotection : Hippocampal neuron viability assays under amyloid-β toxicity (10–100 nM compound concentration range) with LTP (long-term potentiation) measurements in AD mouse model slices .
  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with protein synthesis inhibition assessed via radiolabeled amino acid incorporation .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to optimize bioactivity?

  • Methodological Answer :
  • Substituent Variation : Modify the phenylpiperazine group (e.g., electron-withdrawing substituents on the phenyl ring) or bromine positions on the dibromophenyl moiety to assess effects on TRPC6 channel modulation (neuroprotection) or antimicrobial potency .
  • Bioisosteric Replacement : Replace the acetamide linker with sulfonamide or urea groups to evaluate metabolic stability .
  • In Silico Screening : Use docking simulations (e.g., AutoDock Vina) with TRPC6 homology models to prioritize analogs with enhanced binding affinity .

Q. What computational methods are suitable for modeling interactions with biological targets?

  • Methodological Answer :
  • Basis Sets : Employ triple-zeta valence (def2-TZVP) basis sets for geometry optimization and frequency calculations in density functional theory (DFT) to predict electronic properties and reactivity .
  • Molecular Dynamics (MD) : Simulate ligand-TRPC6 interactions in a lipid bilayer (CHARMM36 force field) over 100 ns trajectories to assess binding stability and conformational changes .

Q. How to address discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Contextual Analysis : Compare assay conditions (e.g., cell type, amyloid-β concentration in neuroprotection vs. bacterial strain variability in antimicrobial studies) .
  • Metabolic Stability Testing : Use liver microsome assays to identify if conflicting results arise from differential compound degradation .
  • Synchrotron Crystallography : Resolve ambiguous binding modes by obtaining high-resolution (<1.2 Å) protein-ligand structures .

Q. What strategies are used to enhance metabolic stability and bioavailability?

  • Methodological Answer :
  • Prodrug Design : Introduce esterase-labile groups (e.g., tert-butyl carbamate) on the piperazine nitrogen to improve blood-brain barrier penetration .
  • Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to reduce first-pass metabolism .
  • Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility (>2 mg/mL in PBS, pH 7.4) for in vivo administration .

Notes

  • Advanced questions integrate multidisciplinary methods (e.g., crystallography, MD simulations) to address mechanistic complexity.
  • Contradictions in biological data are resolved via meta-analysis of assay conditions and metabolic profiling.

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